5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid typically involves multiple steps. One common method includes the reaction of 5-chloro-3-pyridinesulfonyl chloride with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Amidation: The compound can react with amines to form amides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid can be compared with other similar compounds, such as:
3-(4-methylpiperazin-1-yl)aniline: This compound has a similar piperazine structure but differs in its functional groups and overall reactivity.
Pyridine-3-sulfonic acids: These compounds share the sulfonic acid group but have different substituents on the pyridine ring, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H14ClN3O3S |
---|---|
Molecular Weight |
291.76 g/mol |
IUPAC Name |
5-chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H14ClN3O3S/c1-13-2-4-14(5-3-13)10-8(11)6-12-7-9(10)18(15,16)17/h6-7H,2-5H2,1H3,(H,15,16,17) |
InChI Key |
NYEUYOFKOPCZEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)O)Cl |
Origin of Product |
United States |
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